Elacytarabine

hENT1 Drug Resistance Nucleoside Transporter

Elacytarabine (CP-4055), a 5′-elaidic acid ester prodrug of cytarabine, bypasses hENT1 nucleoside transporters via passive diffusion—overcoming a key resistance mechanism in relapsed/refractory AML. It achieves prolonged intracellular retention (T½ ~7.57 h), resists CDA deamination, and uniquely inhibits RNA synthesis—an effect absent in cytarabine. Key research applications: hENT1-deficient AML cell lines, NSCLC/melanoma/ovarian solid tumor xenografts, PK/PD modeling for optimized dosing, and anthracycline combination studies (41% ORR with idarubicin). Ideal for transporter-independent nucleoside analog research and resistance-targeted drug discovery.

Molecular Formula C27H45N3O6
Molecular Weight 507.7 g/mol
CAS No. 101235-34-1
Cat. No. B009605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElacytarabine
CAS101235-34-1
Synonyms5'-oleoyl cytarabine
5'-oleoyl cytosine arabinoside
5'-oleyl-ara-C
CP 4055
CP-4055
CP4055
ELACYT
elacytarabine
Molecular FormulaC27H45N3O6
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1
InChIKeyFLFGNMFWNBOBGE-FNNZEKJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elacytarabine CAS 101235-34-1: A Lipid-Conjugated Cytarabine Prodrug for Overcoming Nucleoside Transporter-Mediated Resistance


Elacytarabine (CP-4055) is a lipophilic 5′-elaidic acid ester derivative of the antimetabolite cytarabine (ara-C), designed via lipid vector technology to bypass hENT1-dependent cellular uptake and circumvent cytarabine resistance mechanisms [1]. As a prodrug, it is metabolized intracellularly to cytarabine triphosphate, inhibiting DNA synthesis and, uniquely, RNA synthesis—an effect not observed with the parent compound [2].

Why Cytarabine and Other Nucleoside Analogs Cannot Substitute for Elacytarabine in hENT1-Deficient Malignancies


Cytarabine's clinical efficacy is critically dependent on cellular uptake via the human equilibrative nucleoside transporter 1 (hENT1); decreased hENT1 expression is a well-documented resistance mechanism in relapsed/refractory AML [1]. Elacytarabine's lipophilic elaidic acid moiety enables passive diffusion across cell membranes independent of nucleoside transporters, thereby delivering cytotoxic concentrations of the active triphosphate metabolite even in hENT1-deficient, cytarabine-resistant cells [2]. Additionally, elacytarabine demonstrates prolonged intracellular retention (T1/2 ~7.57 h) compared to cytarabine's short plasma half-life (~10 min), and is not subject to rapid deamination by cytidine deaminase (CDA), a common route of cytarabine inactivation [3]. These mechanistic distinctions preclude simple therapeutic substitution without loss of activity in resistant disease settings.

Quantitative Comparator Evidence for Elacytarabine vs. Cytarabine and Standard Salvage Therapies


Cellular Uptake Independence: Elacytarabine Maintains Activity Regardless of hENT1 Expression

In a phase II study of 51 AML patients with induction failure, elacytarabine combined with idarubicin achieved an overall response rate (ORR) of 41% as second induction therapy. Crucially, the efficacy of elacytarabine was not significantly predicted by hENT1 expression levels (p-value not significant), confirming its activity in low hENT1-expressing, cytarabine-resistant AML [1]. This is in direct contrast to cytarabine, where low hENT1 expression is associated with poor response.

hENT1 Drug Resistance Nucleoside Transporter

Pharmacokinetic Advantage: Prolonged Plasma Half-Life vs. Cytarabine

Pharmacokinetic analysis in patients with hematologic malignancies revealed a mean terminal half-life (T1/2) of elacytarabine of 7.57 hours [1]. In contrast, cytarabine exhibits a biphasic plasma elimination with an initial half-life of approximately 10-15 minutes and a terminal half-life of 2-3 hours [2]. This extended half-life of elacytarabine supports sustained intracellular exposure to the active triphosphate metabolite.

Pharmacokinetics Half-Life Drug Metabolism

Solid Tumor Xenograft Activity: Elacytarabine Demonstrates Antitumor Effects Where Cytarabine Is Inactive

In preclinical solid tumor xenograft models, elacytarabine exhibited distinct antitumor activity in various human solid tumor xenografts (e.g., melanoma, NSCLC, lung cancer) where cytarabine is inactive [1]. Specifically, elacytarabine showed very high activity in the EKVX NSCLC xenograft at both tested dose levels [2].

Solid Tumors Xenograft Preclinical

Single-Agent Activity in Advanced AML vs. Historical Controls

In a Phase II study of 61 patients with advanced AML, single-agent elacytarabine (2000 mg/m²/day continuous IV x 5 days) achieved a remission rate of 18% (95% CI: 9-30%) compared to 4% in matched historical controls (P < 0.0001). Median overall survival was 5.3 months vs. 1.5 months in controls [1].

AML Salvage Therapy Monotherapy

Clinical Activity in Relapsed/Refractory AML: Response Rate of 44% with Elacytarabine Monotherapy

In a Phase II study of 43 patients with relapsed/refractory AML, elacytarabine monotherapy demonstrated an overall response rate (CR + CRi) of 44% (16/36 evaluable patients), with a manageable adverse event profile [1].

Relapsed/Refractory AML Response Rate Monotherapy

Optimal Research and Procurement Applications for Elacytarabine Based on Comparative Evidence


Investigating hENT1-Independent Cytotoxicity in Cytarabine-Resistant AML Models

Procure elacytarabine for in vitro and in vivo studies of AML cell lines or primary patient samples characterized by low hENT1 expression or acquired cytarabine resistance. The evidence that elacytarabine's activity is not predicted by hENT1 levels [1] makes it a critical tool for validating transporter-independent nucleoside analog strategies and for screening combination partners in resistant disease settings.

Evaluating Elacytarabine in Solid Tumor Xenograft Models

Utilize elacytarabine in preclinical solid tumor xenograft studies, particularly in NSCLC, melanoma, and ovarian cancer models, where cytarabine shows no activity [2]. The compound's distinct antitumor profile in these settings provides a basis for exploring lipid-conjugated nucleoside analogs in non-hematologic malignancies, potentially expanding the compound's utility beyond traditional leukemia research.

Pharmacokinetic/Pharmacodynamic Modeling with Extended Half-Life Nucleoside Analogs

Employ elacytarabine in PK/PD studies to model the impact of a prolonged plasma half-life (~7.57 h) on intracellular triphosphate accumulation and DNA synthesis inhibition. The longer half-life relative to cytarabine [3] supports investigations into optimized dosing schedules and reduced infusion durations, offering a distinct advantage for protocol design in preclinical and early clinical research.

Combination Therapy Research in Relapsed/Refractory AML

Procure elacytarabine for combination studies with anthracyclines (e.g., idarubicin) or novel targeted agents in relapsed/refractory AML. The demonstrated ORR of 41% with elacytarabine-idarubicin in second induction [4] provides a quantitative benchmark for designing rational combination regimens aimed at improving outcomes in cytarabine-failure populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elacytarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.